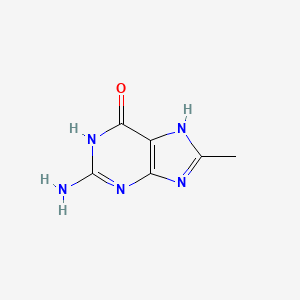
8-Methylguanin
Übersicht
Beschreibung
8-Methylguanine is a modified nucleoside . It has been synthesized and its structures and thermodynamic properties have been investigated . Introduction of 8-Methylguanine into DNA sequences markedly stabilizes the Z conformation under low salt conditions .
Synthesis Analysis
Various oligonucleotides containing 8-Methylguanine have been synthesized . The synthesis involves a multi-step reaction with two steps: 82 percent / PPh 3 / o-xylene / 24 h / Heating .Molecular Structure Analysis
The hexamer d (CGC [m 8 G]CG) 2 adopts a Z structure with all guanines in the syn conformation . The refined NMR structure is very similar to the Z form crystal structure of d (CGCGCG) 2, with a root mean square deviation of 0.6 between the two structures .Chemical Reactions Analysis
The formation of 8-Methylguanine suggests a possible role for carbon-centered radicals as DNA-alkylating agents . The presence of 8-Methylguanine in d (CGC [m 8 G]CG) 2 stabilizes the Z conformation by at least ΔG = −0.8 kcal/mol relative to the unmodified hexamer .Wissenschaftliche Forschungsanwendungen
Stabilisierung der Z-DNA-Konformation
8-Methylguanin (m8G) stabilisiert, wenn es in DNA-Sequenzen eingeführt wird, die Z-Konformation unter Bedingungen mit niedrigem Salzgehalt deutlich . Das Hexamer d (CGC [m8G]CG) 2 zeigt unter physiologischen Salzbedingungen ein CD-Spektrum, das charakteristisch für die Z-Konformation ist . Dies deutet darauf hin, dass die chemisch weniger reaktive m8G-Base ein nützliches Mittel ist, um molekulare Wechselwirkungen von Z-DNA oder anderen DNA-Strukturen zu untersuchen, die die syn-G-Konformation enthalten .
Thermodynamische Eigenschaften von Oligonukleotiden
Es wurden verschiedene Oligonukleotide, die this compound enthalten, synthetisiert und ihre Strukturen und thermodynamischen Eigenschaften untersucht . Das Vorhandensein von m8G in d (CGC [m8G]CG) 2 stabilisiert die Z-Konformation um mindestens ΔG = −0,8 kcal/mol im Vergleich zum unmodifizierten Hexamer .
Förderung der linkshändigen Helix
This compound wirkt zusammen mit L-Nukleotiden kooperativ, um eine linkshändige Helix unter physiologischen Salzbedingungen zu fördern . Der zentrale l2-Zuckeranteil nimmt eine B*-linkshändige Konformation (Spiegelbild der rechtshändigen B-DNA) ein, während seine flankierenden d4-Zuckeranteile die bekannte Z-linkshändige Konformation einnehmen .
Rolle bei der Regulation der DNA-Superspiralisierung
Obwohl die genauen biologischen Funktionen von Z-DNA noch nicht identifiziert wurden, wurde ihre Rolle bei der Regulierung der DNA-Superspiralisierung ausreichend belegt . Die Einführung einer Methylgruppe an der Guanin-C8-Position (this compound) stabilisiert die Z-Konformation von kurzen Oligonukleotiden verschiedener Basensequenzen unter Bedingungen mit niedrigem Salzgehalt bemerkenswert .
Strukturbedingung für Z-Form-DNA
Die Herstellung und die thermodynamischen Eigenschaften von Oligonukleotiden, die this compound (8mG) enthalten, wurden beschrieben . Es wurde festgestellt, dass die Einführung einer Methylgruppe an der Guanin-C8-Position die Z-Konformation von kurzen Oligonukleotiden verschiedener Basensequenzen unter Bedingungen mit niedrigem Salzgehalt bemerkenswert stabilisiert .
Potenzielles Werkzeug für strukturelle und biologische Untersuchungen
Eine große Vielfalt von DNA-Helices kann bei niedriger Salzkonzentration erzeugt werden, indem interne Faktoren wie Zuckerkonfiguration, Duplexlänge, Nukleotidzusammensetzung und Basenmethylierung manipuliert werden . Diese Helices können mächtige Werkzeuge für strukturelle und biologische Untersuchungen darstellen, insbesondere da sie unter physiologischen Bedingungen eingesetzt werden können .
Wirkmechanismus
Target of Action
The primary target of 8-Methylguanine is the DNA structure itself . It has been shown that the introduction of 8-Methylguanine into DNA sequences can markedly stabilize the Z conformation under low salt conditions .
Mode of Action
8-Methylguanine interacts with its targets, the DNA sequences, by stabilizing the Z conformation . This stabilization is achieved through the incorporation of 8-Methylguanine into the DNA sequences . The presence of 8-Methylguanine in the DNA sequence stabilizes the Z conformation by at least ΔG = -0.8 kcal/mol relative to the unmodified hexamer .
Biochemical Pathways
The biochemical pathways affected by 8-Methylguanine primarily involve the conformational changes in DNA. The presence of 8-Methylguanine in DNA sequences leads to a shift from the B-DNA conformation to the Z-DNA conformation . This shift in conformation can have downstream effects on DNA transcription and replication processes, although the precise biological functions of Z-DNA have yet to be identified .
Result of Action
The molecular and cellular effects of 8-Methylguanine’s action primarily involve changes in DNA structure. The presence of 8-Methylguanine in DNA sequences leads to a stabilization of the Z-DNA conformation
Action Environment
The action of 8-Methylguanine is influenced by environmental factors such as salt conditions. It has been shown that 8-Methylguanine can stabilize the Z conformation of DNA under low salt conditions . .
Safety and Hazards
Biochemische Analyse
Biochemical Properties
8-Methylguanine plays a crucial role in biochemical reactions, particularly in the context of DNA structure and stability. It has been shown to stabilize the Z-DNA conformation under physiological salt conditions . The interaction of 8-Methylguanine with DNA is characterized by the syn conformation of guanine residues, which contributes to the overall stability of the Z-DNA structure .
8-Methylguanine also interacts with various enzymes and proteins. For instance, it has been found to inhibit the activity of poly (ADP-ribose) polymerase 1 (PARP1), an enzyme involved in DNA repair . This inhibition is dose-dependent, with 8-Methylguanine showing a stronger inhibitory effect compared to its metabolite, 8-hydroxy-7-methylguanine . The selective binding of 8-Methylguanine to the active site of PARP1 involves interactions with key residues such as Gly863 and Tyr907 .
Cellular Effects
The presence of 8-Methylguanine in DNA can have profound effects on cellular processes. It has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For example, 8-Methylguanine can induce transcriptional mutagenesis by causing the misincorporation of bases during RNA synthesis . This can lead to the production of altered proteins, which may affect cellular function and contribute to disease pathogenesis .
In macrophages, 8-Methylguanine has been implicated in the regulation of trained immunity, a form of innate immune memory . The DNA repair enzyme O6-methylguanine-DNA methyltransferase (MGMT) plays a role in this process by modulating the immune response through pathways involving farnesoid X receptor (FXR) and AMP-activated protein kinase (AMPK) . This highlights the potential impact of 8-Methylguanine on immune function and inflammation.
Molecular Mechanism
At the molecular level, 8-Methylguanine exerts its effects through various mechanisms. One of the primary mechanisms involves the stabilization of Z-DNA conformation, which affects DNA supercoiling and transcription . The binding interactions of 8-Methylguanine with DNA are characterized by the syn conformation of guanine residues, which enhances the stability of the Z-DNA structure .
Additionally, 8-Methylguanine inhibits the activity of PARP1 by binding to its active site and preventing the synthesis of poly (ADP-ribose) (PAR), a signaling molecule involved in DNA repair . This inhibition can lead to the accumulation of DNA damage and affect cellular responses to stress . The selective binding of 8-Methylguanine to PARP1 involves interactions with key residues such as Gly863 and Tyr907 .
Temporal Effects in Laboratory Settings
The effects of 8-Methylguanine can change over time in laboratory settings. Studies have shown that the stability and degradation of 8-Methylguanine-containing DNA sequences can influence their biochemical properties . For instance, the stabilization of Z-DNA conformation by 8-Methylguanine is dependent on the concentration of NaCl and the number of 8-Methylguanine residues incorporated into the DNA sequence . Over time, the degradation of 8-Methylguanine can lead to changes in DNA structure and function.
Long-term effects of 8-Methylguanine on cellular function have also been observed in in vitro and in vivo studies. For example, the inhibition of PARP1 by 8-Methylguanine can result in sustained DNA damage and affect cell viability . These temporal effects highlight the importance of considering the stability and degradation of 8-Methylguanine in biochemical research.
Dosage Effects in Animal Models
The effects of 8-Methylguanine can vary with different dosages in animal models. Studies have shown that higher doses of 8-Methylguanine can lead to increased inhibition of PARP1 activity and greater accumulation of DNA damage . At high doses, 8-Methylguanine may also exhibit toxic or adverse effects, such as cytotoxicity and impaired cell function . These dosage-dependent effects underscore the need for careful consideration of dosage in experimental studies involving 8-Methylguanine.
Metabolic Pathways
8-Methylguanine is involved in various metabolic pathways, including its formation and degradation. It is formed through the methylation of guanine by methylating agents, which can be either endogenous or exogenous . The degradation of 8-Methylguanine involves its conversion to 8-hydroxy-7-methylguanine by xanthine oxidase . This metabolite can further undergo demethylation or be excreted in urine . The involvement of 8-Methylguanine in these metabolic pathways highlights its dynamic nature and potential impact on cellular metabolism.
Subcellular Localization
8-Methylguanine is primarily localized within the nucleus, where it interacts with DNA and affects its structure and function . The subcellular localization of 8-Methylguanine is influenced by its incorporation into DNA sequences and the presence of targeting signals or post-translational modifications. The localization of 8-Methylguanine within specific nuclear compartments can impact its activity and function, particularly in the context of DNA repair and transcriptional regulation .
Eigenschaften
IUPAC Name |
2-amino-8-methyl-1,7-dihydropurin-6-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7N5O/c1-2-8-3-4(9-2)10-6(7)11-5(3)12/h1H3,(H4,7,8,9,10,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DJGMEMUXTWZGIC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(N1)C(=O)NC(=N2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7N5O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00178334 | |
| Record name | 8-Methylguanine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00178334 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
165.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
23662-75-1 | |
| Record name | 8-Methylguanine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023662751 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 8-Methylguanine | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=22745 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 8-Methylguanine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00178334 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![sodium;(6R,7R)-3-[(4-carbamoylpyridin-1-ium-1-yl)methyl]-8-oxo-7-[[(2R)-2-phenyl-2-sulfonatoacetyl]amino]-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate;hydrate](/img/structure/B1496376.png)



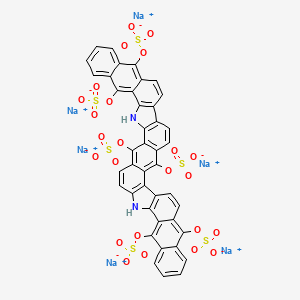
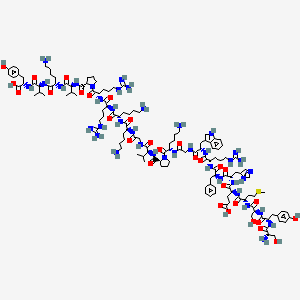
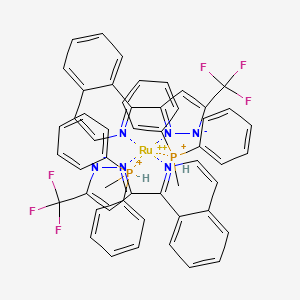
![(4,8-Bis(5-(2-butyloctyl)thiophen-2-yl)benzo[1,2-b:4,5-b']dithiophene-2,6-diyl)bis(trimethylstannane)](/img/structure/B1496389.png)
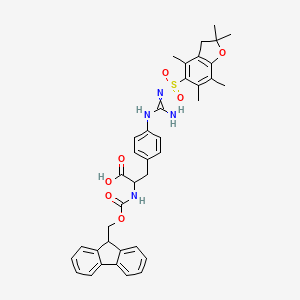
phenanthren]-10a'-ol](/img/structure/B1496395.png)
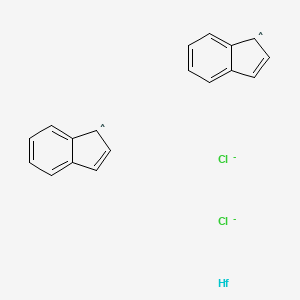
![5,10-Dibromo-2,2-dimethyl-[1,3]dioxolo[4,5-f][1,10]phenanthroline](/img/structure/B1496409.png)
![Ac-Val-Met-Leu-Psi[CHOH-CH2]-Val-Ala-Glu-Phe-OH Trifluoroacetate](/img/structure/B1496414.png)
